2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide is a synthetic organic compound that features a benzothiazole moiety linked to a fluoro-nitrophenyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Introduction of Sulfanyl Group: The benzothiazole can then be reacted with a suitable thiolating agent to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the benzothiazole derivative with 4-fluoro-3-nitroaniline in the presence of acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzothiazole moieties are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.
Biology and Medicine
Antimicrobial Agents: Benzothiazole derivatives have shown potential as antimicrobial agents.
Anti-inflammatory Agents: Some derivatives are studied for their anti-inflammatory properties.
Industry
Dyes and Pigments: Benzothiazole compounds are used in the synthesis of dyes and pigments.
Polymer Additives: These compounds can be used as stabilizers or additives in polymer production.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial enzymes or cell membranes, disrupting their function. The molecular targets and pathways involved would vary based on the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide: Lacks the fluoro-nitrophenyl group.
N-(4-Fluoro-3-nitrophenyl)acetamide: Lacks the benzothiazole moiety.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide: Lacks the fluoro and nitro substituents on the phenyl ring.
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide is unique due to the presence of both the benzothiazole and fluoro-nitrophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3S2/c16-10-6-5-9(7-12(10)19(21)22)17-14(20)8-23-15-18-11-3-1-2-4-13(11)24-15/h1-7H,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQORCTHQZBLDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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